molecular formula C15H16FN3O3S2 B2742365 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 2034335-27-6

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2742365
CAS No.: 2034335-27-6
M. Wt: 369.43
InChI Key: XLQTXECULOPMAR-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide is a synthetic compound with notable pharmacological potential. It's known for its unique structural framework that allows for specific interactions with various biological targets, making it an interesting subject in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide generally involves multi-step organic synthesis

  • Starting Material: : The process begins with commercially available 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole.

  • Oxidation: : The thiadiazole undergoes oxidation using agents such as hydrogen peroxide or peracids, leading to the formation of the dioxidobenzo[c][1,2,5]thiadiazole derivative.

  • Fluoroalkylation: : This intermediate is then subjected to fluoroalkylation to introduce the fluoroethyl group.

  • Thiophene Carboxylation: : Separately, 4-methylthiophene undergoes carboxylation under Friedel-Crafts acylation conditions to yield 4-methylthiophene-2-carboxylic acid.

  • Amide Coupling: : Finally, the carboxylic acid derivative reacts with the fluoroethylated thiadiazole under amide coupling conditions, utilizing agents like EDCI or DCC.

Industrial Production Methods

For large-scale industrial production, optimization of these reaction conditions is critical for enhancing yield and purity. Continuous flow reactors and high-throughput screening can be employed to streamline the process, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized under harsh conditions, leading to the formation of more oxidized derivatives.

  • Reduction: : Reduction can occur at the carboxamide group, yielding corresponding amines.

  • Substitution: : Halogen groups in the molecule can be substituted under nucleophilic conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, nucleophiles like amines or alcohols.

Major Products Formed

  • Oxidation products: Further oxidized thiadiazole derivatives.

  • Reduction products: Amines.

  • Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide finds applications in diverse fields:

Chemistry

  • Catalysis: : Used as a catalyst in organic synthesis reactions.

Biology

  • Fluorescent Labeling: : The compound's fluorophore properties make it useful in imaging studies.

Medicine

  • Pharmacological Agent: : Investigated for its potential as an anti-inflammatory, antiviral, or anticancer agent.

Industry

  • Material Science: : Applied in the synthesis of advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action typically involves interaction with specific molecular targets:

  • Binding Sites: : The compound interacts with proteins or enzymes, altering their function.

  • Pathways: : It may modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

When comparing N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide with similar compounds, its unique structural features stand out:

  • Uniqueness: : The combination of the thiadiazole and thiophene rings, along with the specific functional groups, provides distinct pharmacological properties.

  • Similar Compounds: : Similar compounds might include other thiadiazole derivatives and thiophene carboxamides.

So, there you have it! A detailed dive into this compound. What are your thoughts?

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S2/c1-10-7-14(23-9-10)15(20)17-5-6-19-13-8-11(16)3-4-12(13)18(2)24(19,21)22/h3-4,7-9H,5-6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQTXECULOPMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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